Quercetin 3-Sulfate Potassium Salt
Overview
Description
Quercetin 3-Sulfate Potassium Salt is a derivative of quercetin, a flavonoid widely distributed in the plant kingdom. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Quercetin 3-Sulfate Potassium Salt involves the sulfation of quercetin. This process typically uses sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine . The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-position of quercetin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: Quercetin derivatives can be oxidized to form quinones.
Reduction: Reduction reactions can convert quercetin derivatives back to their original forms.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include various quercetin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Quercetin 3-Sulfate Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of quercetin derivatives.
Biology: Studied for its role in cellular signaling pathways and its effects on enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Quercetin 3-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It acts as an inhibitor of quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . By inhibiting QR2, this compound can induce oxidative stress in certain cells, leading to their apoptosis. Additionally, it modulates signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-Glucuronide: Another quercetin derivative with similar antioxidant properties.
Quercetin 3’-Methyl Ether: Known for its anti-inflammatory effects.
Kaempferol: A flavonoid with similar structure and biological activities.
Uniqueness
Quercetin 3-Sulfate Potassium Salt is unique due to its specific sulfation at the 3-position, which enhances its solubility and bioavailability compared to other quercetin derivatives. This modification also imparts distinct biological activities, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O10S.K/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23;/h1-5,16-19H,(H,21,22,23);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZBSINRIDFBT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9KO10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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